6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15846148
InChI: InChI=1S/C12H13BrN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2
SMILES:
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one

CAS No.:

Cat. No.: VC15846148

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one -

Specification

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
IUPAC Name 6-bromo-2-pyrrolidin-3-yl-3H-isoindol-1-one
Standard InChI InChI=1S/C12H13BrN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2
Standard InChI Key KXFSSHWDMBAOKG-UHFFFAOYSA-N
Canonical SMILES C1CNCC1N2CC3=C(C2=O)C=C(C=C3)Br

Introduction

Chemical Structure and Functional Groups

The compound’s molecular formula is C₁₂H₁₃BrN₂O, with a molecular weight of 281.15 g/mol . Its structure comprises:

  • Isoindolinone core: A bicyclic system with a lactam (amide) ring fused to a benzene ring.

  • Bromo substituent (C6): Enhances electrophilicity and facilitates further functionalization via nucleophilic aromatic substitution.

  • Pyrrolidin-3-yl group (C2): A saturated five-membered amine ring, contributing to steric and electronic interactions in biological systems.

Key structural features include:

FeatureDescription
Core structureFused benzene-lactam system (isoindolinone)
SubstituentsBromine at C6, pyrrolidin-3-yl at C2
Functional groupsLactam (amide), tertiary amine (pyrrolidine)
Reactivity sitesBromine (nucleophilic substitution), lactam (hydrolysis)

Structural Analogs and Comparative Analysis

The compound’s bromine and pyrrolidine groups position it between two pharmacologically active classes:

CompoundKey FeaturesBiological ActivityReference
6-Bromo-2-(piperidin-3-yl)isoindolin-1-onePiperidine substituentAntitumor (kinase inhibition)
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneDioxopiperidine substituentAntiviral (HIV protease inhibition)
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dionePiperidine-2,6-dione coreAnticancer (tubulin disruption)

Research Gaps and Future Directions

  • Target-Specific Optimization:

    • Covalent binding: Bromine may enable selective modification (e.g., click chemistry).

    • Solubility modification: Pyrrolidine substitution to improve pharmacokinetics.

  • Mechanistic Studies:

    • Enzyme inhibition profiles: Kinase or protease inhibition assays.

    • Toxicity evaluation: Cytotoxicity in normal vs. cancer cell lines.

  • Synthetic Innovations:

    • Green chemistry approaches: Catalytic cross-coupling for bromine introduction.

    • Solid-phase synthesis: For rapid analog generation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator